

Ceforanide Protein Binding & Pharmacokinetics

FAQ

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Compound Focus: Ceforanide

CAS No.: 60925-61-3

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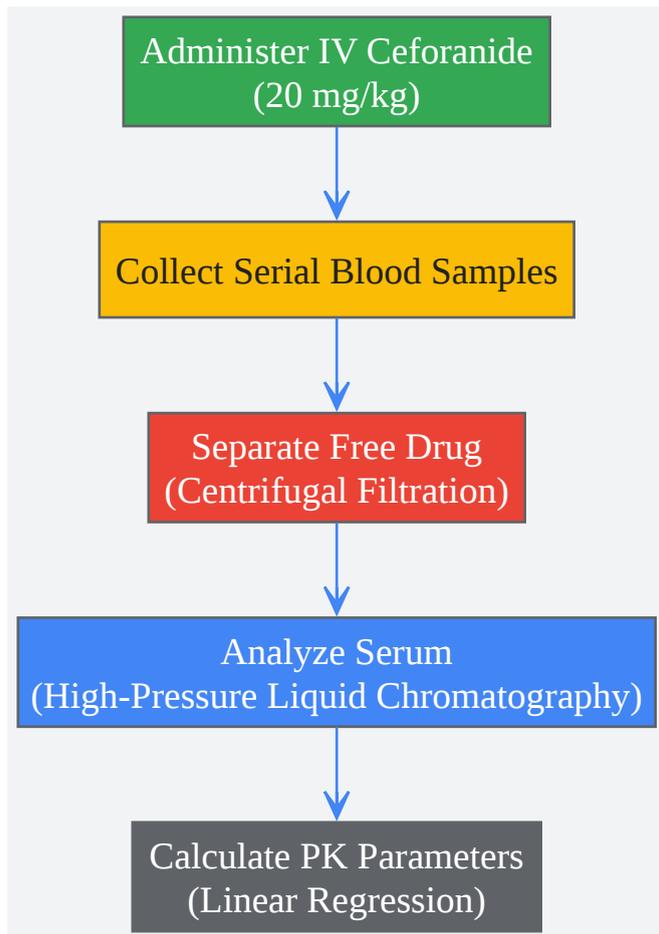
Q1: What is the extent and clinical significance of ceforanide's protein binding? Ceforanide exhibits **high binding to serum proteins** at approximately **87.9%** [1]. This high level of binding is clinically significant because it influences the drug's volume of distribution and systemic clearance. The free (unbound) drug concentration is the pharmacologically active fraction; therefore, protein binding levels directly impact antibacterial efficacy and dosing regimens [1].

Q2: What are the key pharmacokinetic parameters of ceforanide? The table below summarizes the mean pharmacokinetic parameters for total (bound and unbound) **ceforanide** from a study on patients undergoing surgery [1].

Parameter	Value for Total Drug
Elimination Rate Constant	0.41 h ⁻¹
Volume of Distribution	100 ml/kg
Systemic Clearance	45.9 ml/min per 1.73 m ²
Protein Binding	87.9%

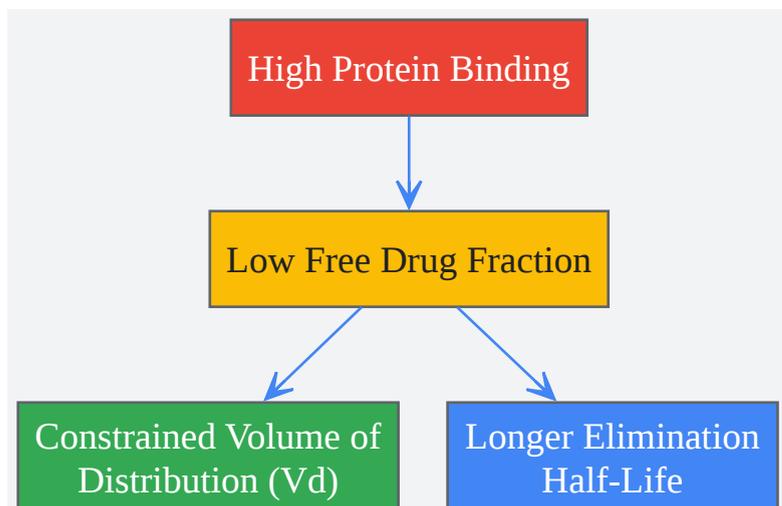
For comparison, the elimination rate constant for the free (unbound) drug was higher, at 0.50 h⁻¹ [1].

Q3: What experimental protocol is used to determine ceforanide protein binding? The following workflow outlines a standard methodology for determining **ceforanide** protein binding and pharmacokinetics in a clinical study [1].



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Q4: How does protein binding affect a drug's activity and distribution? The relationship between protein binding and drug activity is fundamental to pharmacology. This relationship can be visualized in the following diagram.



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Troubleshooting Common Experimental Issues

Issue	Possible Cause	Suggested Solution
High variability in free drug concentration measurements	Incomplete separation of free fraction; protein leakage during ultrafiltration.	Validate the centrifugal filtration system. Use appropriate molecular weight cut-off filters and check for membrane integrity.
Lower than expected total drug concentrations	Instability of ceforanide in serum samples; degradation post-collection.	Ensure samples are processed and frozen promptly. Validate the stability of ceforanide in the specific sample matrix under storage conditions.
Poor correlation between drug inhibition and MIC	The PBP being inhibited may not be the primary bactericidal target.	Investigate the inhibition profile of different PBPs. For <i>C. difficile</i> , PBP2 is the primary target, not PBP1 or PBP3 [2].

Key Considerations for Your Research

- **Context of Data:** The primary data on **ceforanide** is from 1985 [1]. While the fundamental principles remain valid, you should consult modern literature for newer analytical techniques and context.

- **Structural Insights:** For related cephalosporins, crystal structures have shown that they bind specifically to subdomain IB of Human Serum Albumin (HSA). A key interaction involves **Arg117 of HSA forming hydrogen bonds with the β -lactam ring and the carboxyl moiety** of the cephem core [3]. This structural knowledge can inform more advanced binding studies.

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References

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